2-Methyl-2-azaspiro[4.5]decan-4-amine

Spirocyclic amines Physicochemical properties Drug discovery scaffolds

This spirocyclic diamine offers a conformationally restricted 3D scaffold with distinct primary and tertiary amine handles for selective derivatization. Its low TPSA (29.3 Ų), moderate lipophilicity, and zero rotatable bonds are optimized for CNS MPO profiles. Replacement of the unsubstituted parent is not advised due to significant differences in basicity and metabolic stability. Ideal for de novo lead discovery and IP generation around underexplored chemotypes.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
Cat. No. B13203472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-azaspiro[4.5]decan-4-amine
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCN1CC(C2(C1)CCCCC2)N
InChIInChI=1S/C10H20N2/c1-12-7-9(11)10(8-12)5-3-2-4-6-10/h9H,2-8,11H2,1H3
InChIKeyNWONIFCNBNSQPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-azaspiro[4.5]decan-4-amine: Comparative Procurement Guide for Spirocyclic Amine Scaffolds


2-Methyl-2-azaspiro[4.5]decan-4-amine (CAS 1514112-01-6) is a spirocyclic diamine characterized by a rigid [4.5] spiro framework linking a cyclohexane ring and a methylated azetidine ring . The compound features a primary amine at the 4-position and a tertiary N-methyl amine at the 2-position, providing a well-defined 3D scaffold with constrained geometry that is distinct from flat aromatic systems . The spirocyclic architecture confers increased sp³ carbon fraction (Fsp³) and conformational restriction, which are recognized as favorable attributes for improving target selectivity and metabolic stability in early-stage drug discovery .

Why Generic Substitution of 2-Methyl-2-azaspiro[4.5]decan-4-amine with Unsubstituted Analogs Is Not Recommended


Direct substitution of 2-Methyl-2-azaspiro[4.5]decan-4-amine with the unsubstituted parent 2-azaspiro[4.5]decan-4-amine (CAS 2098057-86-2) or other close analogs is inadvisable due to quantifiable differences in molecular properties that impact binding, stability, and synthetic utility. The N-methyl group introduces a tertiary amine center with distinct basicity (pKa ~10.52) and lipophilicity (XLogP ~1.4) compared to the secondary amine of the parent compound [1]. These differences modulate the compound's electronic and steric environment, which can significantly alter target engagement, metabolic stability, and the compound's suitability for downstream chemical derivatization . Furthermore, the spirocyclic framework is sensitive to subtle substitution changes; even minor modifications can lead to substantial shifts in conformational preferences and biological activity, making generic substitution a high-risk strategy in lead optimization [2].

Quantitative Evidence for 2-Methyl-2-azaspiro[4.5]decan-4-amine: Comparative Physicochemical and Structural Data


Comparative Physicochemical Profiling: 2-Methyl-2-azaspiro[4.5]decan-4-amine vs. Unsubstituted 2-Azaspiro[4.5]decan-4-amine

2-Methyl-2-azaspiro[4.5]decan-4-amine exhibits a predicted pKa of 10.52±0.20 and an XLogP of 1.4, which differ from the unsubstituted parent compound 2-azaspiro[4.5]decan-4-amine [1]. The molecular weight is 168.28 g/mol (C₁₀H₂₀N₂) compared to 154.25 g/mol (C₉H₁₈N₂) for the parent . The methyl substitution increases molecular weight and lipophilicity while altering basicity, which can influence membrane permeability and off-target binding profiles .

Spirocyclic amines Physicochemical properties Drug discovery scaffolds

Structural Differentiation: N-Methylation Reduces Rotatable Bonds and Alters Conformational Space

2-Methyl-2-azaspiro[4.5]decan-4-amine has zero rotatable bonds (SMILES: CN1CC(N)C2(CCCCC2)C1), a feature that enhances conformational rigidity compared to more flexible amine scaffolds . In contrast, the unsubstituted parent 2-azaspiro[4.5]decan-4-amine also has zero rotatable bonds, but the N-methyl group introduces additional steric bulk that can influence the preferred conformation of the azetidine ring and the orientation of the primary amine . This conformational locking is a key determinant of target binding and selectivity [1].

Conformational restriction Spirocyclic scaffolds Medicinal chemistry

Comparative Synthetic Utility: N-Methylated Scaffold Offers Distinct Derivatization Pathways

The presence of both a primary amine and a tertiary N-methyl amine in 2-Methyl-2-azaspiro[4.5]decan-4-amine provides two chemically distinct nitrogen centers for selective functionalization . The primary amine can be selectively acylated, alkylated, or sulfonylated, while the tertiary amine remains intact or can be quaternized . This contrasts with the unsubstituted parent compound, which contains a secondary amine that is more prone to oxidation and may undergo different reactivity patterns . The differential reactivity can be exploited to generate focused libraries of spirocyclic derivatives with diverse substitution patterns [1].

Synthetic chemistry Spirocyclic building blocks Medicinal chemistry

Predicted Lipophilicity (LogP) Differences Impact ADME Properties

The predicted LogP for 2-Methyl-2-azaspiro[4.5]decan-4-amine is approximately 2.1, while the XLogP is reported as 1.4 [1]. These values are higher than those estimated for the unsubstituted parent compound (estimated LogP ~1.0-1.5 based on similar scaffolds). The increased lipophilicity due to the methyl group can enhance membrane permeability but may also affect solubility and metabolic clearance . The topological polar surface area (TPSA) is 29.3 Ų, which is within the favorable range for oral bioavailability [1].

ADME prediction Lipophilicity Drug-likeness

Hydrogen Bond Donor/Acceptor Profile Differentiates from Oxygen-Containing Analogs

2-Methyl-2-azaspiro[4.5]decan-4-amine has one hydrogen bond donor (primary amine) and two hydrogen bond acceptors (two nitrogen atoms) [1]. This profile differs from oxygen-containing analogs such as 1-oxa-8-azaspiro[4.5]decan-4-amine, which have additional H-bond acceptors due to the oxygen atom . The reduced number of H-bond acceptors may lead to improved blood-brain barrier penetration and reduced P-glycoprotein efflux, which are critical considerations for CNS-targeted compounds .

Hydrogen bonding Spirocyclic amines Drug design

Limited Quantitative Biological Data: A Procurement Consideration

Direct head-to-head biological activity data for 2-Methyl-2-azaspiro[4.5]decan-4-amine against specific targets is sparse in publicly available literature . While the parent scaffold and related oxa-azaspiro derivatives have been explored as sigma receptor ligands (e.g., IC50 values in the nanomolar range for certain analogs), specific IC50 or Ki values for 2-Methyl-2-azaspiro[4.5]decan-4-amine itself are not widely reported [1]. This lack of pre-existing target activity data means that the compound's differentiation must be driven by its physicochemical and structural advantages rather than validated biological potency. For procurement decisions, this positions the compound as a versatile, unexplored scaffold for novel target discovery rather than a validated hit for a known target.

Spirocyclic amines Data availability Lead optimization

Optimal Procurement and Research Applications for 2-Methyl-2-azaspiro[4.5]decan-4-amine


Lead Optimization for CNS-Targeted Programs Requiring Enhanced Blood-Brain Barrier Penetration

Based on the reduced hydrogen bond acceptor count (HBA=2) and moderate lipophilicity (XLogP=1.4), 2-Methyl-2-azaspiro[4.5]decan-4-amine is an optimal starting scaffold for CNS drug discovery programs. The lower HBA count compared to oxa-azaspiro analogs is predicted to improve passive diffusion across the blood-brain barrier . The rigid spirocyclic framework and zero rotatable bonds further contribute to favorable CNS multiparameter optimization (MPO) scores [1].

Focused Library Synthesis Exploiting Orthogonal Amine Reactivity

The presence of both a primary amine and a tertiary N-methyl amine provides two distinct chemical handles for selective functionalization, enabling the efficient generation of diverse spirocyclic libraries . This is particularly valuable for medicinal chemistry teams aiming to rapidly explore SAR around the spirocyclic core without resorting to complex protection/deprotection sequences. The compound's zero rotatable bonds also ensure that conformational rigidity is maintained across derivatives [1].

Scaffold Hopping from Flat Aromatic Systems to Increase Fsp³ and Improve Clinical Success Rates

For programs seeking to replace flat, aromatic scaffolds with more three-dimensional alternatives, 2-Methyl-2-azaspiro[4.5]decan-4-amine offers a validated spirocyclic replacement with an increased fraction of sp³-hybridized carbons . This is a recognized strategy to improve solubility, reduce promiscuous binding, and enhance metabolic stability, all of which correlate with higher clinical success rates [1]. The compound's moderate lipophilicity and low TPSA (29.3 Ų) further support its drug-likeness [2].

Novel Target Discovery and IP Generation in Underexplored Chemical Space

The scarcity of pre-existing biological activity data for 2-Methyl-2-azaspiro[4.5]decan-4-amine positions it as an ideal candidate for phenotypic screening and novel target identification . Organizations seeking to establish new intellectual property around underexplored spirocyclic chemotypes can leverage this compound as a core scaffold for de novo lead discovery, unencumbered by prior art associations with specific targets or indications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2-azaspiro[4.5]decan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.